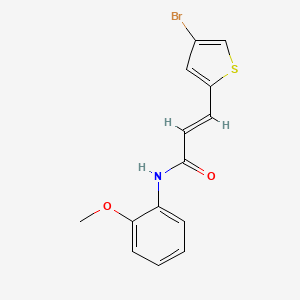

(2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide

Description

(2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a brominated thiophene ring at position 4 and a 2-methoxyphenyl anilide group. The compound belongs to a class of α,β-unsaturated carbonyl derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name |

(E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2S/c1-18-13-5-3-2-4-12(13)16-14(17)7-6-11-8-10(15)9-19-11/h2-9H,1H3,(H,16,17)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMSDJGGPLQMGM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide, a derivative of chalcone, has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structural characteristics.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 323.21 g/mol. The compound features a bromothiophenyl moiety and a methoxyphenyl substituent, contributing to its unique properties.

-

Apoptosis Induction : Research indicates that this compound induces apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal cancer) cells. The compound triggers apoptotic pathways by modulating proteins such as Bcl-2 and BAX, which are critical in regulating cell death .

- Bcl-2 Inhibition : Bcl-2 is known for its anti-apoptotic function. Studies show that treatment with the compound leads to decreased Bcl-2 levels, thereby promoting apoptosis .

- Caspase Activation : The compound may activate caspases, which are essential for the execution of apoptosis. This activation is crucial for the morphological changes observed during cell death .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound exhibits significant anti-cancer activity:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 12 | HEP2 |

| (2E)-3-(4-bromothiophen-2-yl)-N-(4-methoxyphenyl)prop-2-enamide | 9.5 | MCF7 |

| Doxorubicin | 11 | HEP2 |

| Doxorubicin | 5.5 | MCF7 |

The above table summarizes the IC50 values for the compound compared to doxorubicin, a standard chemotherapeutic agent . These results indicate that the compound possesses comparable cytotoxic effects against these cancer cell lines.

Structural Insights

Crystal structure studies reveal that the compound crystallizes in a triclinic space group with four independent molecules in the asymmetric unit. The molecular geometry suggests a planar conformation that may facilitate π–π stacking interactions, enhancing its biological activity .

Case Studies and Research Findings

Recent studies have synthesized several chalcone derivatives, including variants of this compound. These derivatives were evaluated for their biological activities, revealing that modifications to the phenyl rings significantly influence their cytotoxic properties.

For instance, one study reported that a similar chalcone derivative exhibited an IC50 value of 12 µg/mL against HEP2 cells and 9.5 µg/mL against MCF7 cells, showcasing the potential of these compounds as effective anticancer agents .

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

The 4-bromo substituent on the thiophene ring enables regioselective Suzuki-Miyaura coupling with aryl boronic acids.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₃PO₄

-

Solvent : 1,4-Dioxane/H₂O

-

Temperature : 90°C

| Boronic Acid | Product Yield | Regioselectivity |

|---|---|---|

| 3-Chloro-4-fluorophenyl | 44% | Aryl-Br > Thiophene-Br |

| 4-Chlorophenyl | 51% | Aryl-Br > Thiophene-Br |

The aryl bromide exhibits higher reactivity than the thiophene bromide due to electronic effects .

Hydrolysis of the Enamide Bond

The enamide undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:

Conditions :

| Hydrolysis Product | Yield | Application |

|---|---|---|

| 3-(4-Bromothiophen-2-yl)prop-2-enoic acid | 64% | Intermediate for further derivatization |

Nucleophilic Aromatic Substitution

The electron-deficient bromothiophene ring participates in SNAr reactions with amines or thiols:

Example Reaction :

-

Reagent : Piperidine

-

Conditions : DMF, 80°C

-

Product : 3-(4-Piperidinothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide (Yield: 58%) .

Cyclopropanation and Annulation

The α,β-unsaturated enamide can undergo [4+2] annulation with bicyclobutanes under Lewis acid catalysis (e.g., AlCl₃) :

| Annulation Partner | Product Class | Yield |

|---|---|---|

| Bicyclo[1.1.0]butane | Fused dihydropyranones | 37–95% |

Biological Activity and Derivatization

While not a direct reaction, the compound’s enamide group and bromothiophene make it a candidate for:

-

Anticancer agent synthesis : Via coupling with bioactive fragments (e.g., quinolinones) .

-

Enzyme inhibition : Through hydrogen bonding with the amide carbonyl .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in aromatic ring systems (e.g., benzene, benzothiadiazole) and substituent patterns (halogens, methoxy, trifluoromethyl). Key comparisons include:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The bromothiophene group in the target compound likely increases lipophilicity compared to phenyl analogs. For instance, (2E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide has a log kis of 0.4423, while trifluoromethyl-substituted analogs reach log kis > 0.55 .

- Synthetic Accessibility: Synthesis of similar compounds involves coupling reactions (e.g., HATU, TBTU) in dichloromethane (DCM) with yields ranging from 10% to 69% .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Halogens (Br, Cl) and CF3 improve antimicrobial activity by enhancing target binding and membrane permeability .

- Substituent Position : Meta/para substituents favor antimicrobial activity, while ortho substituents (e.g., 2-OCH3) correlate with anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.